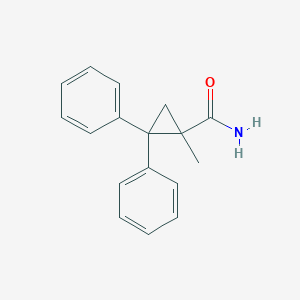
4-Aminochroman-6-carbonitrile hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Aminochroman-6-carbonitrile hydrochloride is a chemical compound with a unique structure that has garnered interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 4-Aminochroman-6-carbonitrile hydrochloride involves several steps. One common method includes the reaction of substituted aromatic aldehydes with malononitrile and β-ketoesters in the presence of a catalyst . This multicomponent reaction is preferred due to its efficiency and the high yield of the desired product. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring consistency and purity of the compound.
Analyse Chemischer Reaktionen
4-Aminochroman-6-carbonitrile hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. For instance, the compound can be oxidized to form corresponding oxides or reduced to yield amines. Substitution reactions often involve the replacement of the amino group with other functional groups, leading to the formation of diverse derivatives .
Wissenschaftliche Forschungsanwendungen
4-Aminochroman-6-carbonitrile hydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe to study various biochemical pathways. In medicine, the compound is investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities . Additionally, it is used in the material science industry for the development of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Aminochroman-6-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
4-Aminochroman-6-carbonitrile hydrochloride can be compared with other similar compounds, such as 2-amino-4H-pyran-3-carbonitrile derivatives. These compounds share a similar core structure and exhibit comparable biological activities . this compound is unique due to its specific substitution pattern and the presence of the hydrochloride group, which can influence its solubility and reactivity. Other similar compounds include various aminochromane derivatives, which also have diverse applications in scientific research .
Eigenschaften
Molekularformel |
C10H11ClN2O |
|---|---|
Molekulargewicht |
210.66 g/mol |
IUPAC-Name |
4-amino-3,4-dihydro-2H-chromene-6-carbonitrile;hydrochloride |
InChI |
InChI=1S/C10H10N2O.ClH/c11-6-7-1-2-10-8(5-7)9(12)3-4-13-10;/h1-2,5,9H,3-4,12H2;1H |
InChI-Schlüssel |
IOYBHSHUWNHLLO-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(C1N)C=C(C=C2)C#N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-2-chlorooxazolo[4,5-b]pyridine](/img/structure/B1515117.png)



![Benzyl 3-hydroxy-4-{4-[(3-methoxy-2-methylpropoxy)methyl]phenyl}-5-[(triphenylmethoxy)methyl]piperidine-1-carboxylate](/img/structure/B1515187.png)
![c-[4-(3-Fluorobenzyl)morpholin-2-yl]methylamine dihydrochloride](/img/structure/B1515190.png)
![[4-(4-Chlorobenzyl)-1-piperazinyl]acetic acid dihydrochloride](/img/structure/B1515192.png)


![2-(3-{5,5-Dimethyl-3-[4-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)but-2-en-2-yl]cyclohex-2-en-1-ylidene}but-1-en-1-yl)-1,3,3-trimethyl-3H-indol-1-ium perchlorate](/img/structure/B1515198.png)

![6-Chloro-N-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1515203.png)

![2-[3-(2-Tert-butyl-7-diethylazaniumylidenechromen-4-yl)prop-2-enylidene]-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethylindole-5-sulfonate](/img/structure/B1515210.png)
